(R)-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol
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Overview
Description
®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol is a complex organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a pyrrolidinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is efficient and can be carried out under mild conditions without the use of metals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microchannel reactors under visible light conditions has been reported to be effective for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by rhodium, leading to the formation of trifluoroethoxylated dihydropyrrolidones.
Substitution: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Rhodium catalysts and trifluoroethanol are commonly used.
Substitution: Various halogenated reagents and bases can be employed.
Major Products
Oxidation: Trifluoroethoxylated dihydropyrrolidones.
Substitution: Depending on the reagents used, various substituted phenol derivatives can be obtained.
Scientific Research Applications
®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol exerts its effects involves interactions with specific molecular targets. For example, in oxidation reactions, the compound interacts with rhodium catalysts to facilitate the formation of trifluoroethoxylated products . The pathways involved include the activation of C-H bonds and subsequent functionalization.
Comparison with Similar Compounds
Similar Compounds
N-aryl-pyrrolidin-2-ones: These compounds share the pyrrolidinyl group and exhibit similar reactivity in oxidation and substitution reactions.
Trifluoroethoxylated dihydropyrrolidones: These compounds are closely related in terms of their synthetic routes and chemical properties.
Uniqueness
®-4-(Difluoromethyl)-2-methoxy-5-(pyrrolidin-2-yl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15F2NO2 |
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Molecular Weight |
243.25 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methoxy-5-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C12H15F2NO2/c1-17-11-6-8(12(13)14)7(5-10(11)16)9-3-2-4-15-9/h5-6,9,12,15-16H,2-4H2,1H3/t9-/m1/s1 |
InChI Key |
QVBXMDCEBXMXSB-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(F)F)[C@H]2CCCN2)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)C2CCCN2)O |
Origin of Product |
United States |
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